Mogroside IA-(1-3)-glucopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

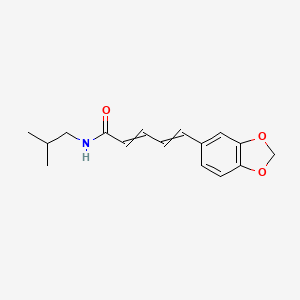

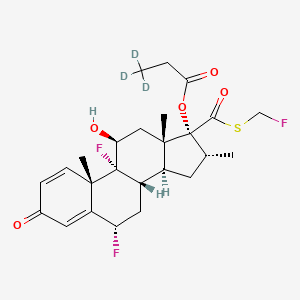

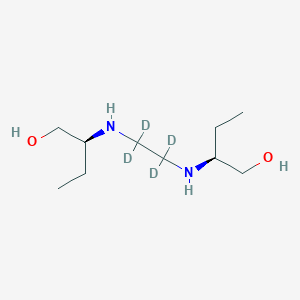

Mogroside IA-(1-3)-glucopyranoside is a cucurbitane-type triterpenoid glycoside found in the fruits of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo. This compound is part of a group of mogrosides, which are known for their intense sweetness and various bioactive properties. Mogrosides are used as natural sweeteners and have been studied for their potential health benefits, including anti-inflammatory, antioxidant, and anti-carcinogenic effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of mogrosides, including Mogroside IA-(1-3)-glucopyranoside, typically involves extraction from the fruit of Siraitia grosvenorii. Various methods can be employed for extraction, such as flash extraction, microwave-assisted extraction, and supercritical fluid extraction . Flash extraction, for instance, involves turning the plant tissue into fine particles quickly to improve extraction efficiency. The extraction parameters are optimized using techniques like Taguchi’s experimental design to achieve high yield and purity .

Industrial Production Methods

For industrial production, heat reflux extraction with ethanol is commonly used despite being time-consuming and labor-intensive . Another method involves the use of immobilized enzymes, such as β-glucosidase, to convert saponins into mogrosides. This method is environmentally friendly and can produce mogrosides in large quantities .

Análisis De Reacciones Químicas

Types of Reactions

Mogroside IA-(1-3)-glucopyranoside undergoes various chemical reactions, including glycosylation, which is a key modification reaction in its biosynthesis . Glycosylation involves the addition of sugar moieties to the compound, catalyzed by enzymes like glycosyltransferase UGT94-289-3 .

Common Reagents and Conditions

Common reagents used in the glycosylation process include glycosyl donors and acceptors, with the reaction conditions typically involving specific temperatures and pH levels to optimize enzyme activity . For instance, the immobilization of β-glucosidase for mogroside production is optimized at a glutaraldehyde concentration of 1.5%, a carrier activation time of 1 hour, and a binding enzyme time of 12 hours .

Major Products Formed

The major products formed from these reactions include various mogrosides with different numbers of glucose units. For example, mogroside III can be converted into structurally diverse sweet mogrosides under suitable catalytic conditions .

Aplicaciones Científicas De Investigación

Mogroside IA-(1-3)-glucopyranoside has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of Mogroside IA-(1-3)-glucopyranoside involves its interaction with various molecular targets and pathways. For instance, it has been shown to exert neuroprotective effects by promoting neurite outgrowth, inhibiting cell apoptosis, and regulating calcium ion release . Additionally, it can modulate the phosphorylation levels of proteins involved in the AKT and mTOR pathways, which are crucial for cell survival and growth .

Comparación Con Compuestos Similares

Mogroside IA-(1-3)-glucopyranoside is part of a larger group of mogrosides, which include compounds like mogroside V, siamenoside I, and mogroside IV . These compounds share similar structures but differ in the number and position of glucose units attached to the triterpenoid backbone. Mogroside V, for example, is known for its intense sweetness and is widely used as a natural sweetener . The uniqueness of this compound lies in its specific glycosylation pattern, which contributes to its distinct bioactive properties.

Similar Compounds

- Mogroside V

- Siamenoside I

- Mogroside IV

- Cucurbitacin Ia and IIb (found in Hemsleya amabilis)

- Alisol A and B (found in Alisma orientalis)

These compounds, like this compound, are studied for their potential health benefits and applications in various industries.

Propiedades

Fórmula molecular |

C42H72O14 |

|---|---|

Peso molecular |

801.0 g/mol |

Nombre IUPAC |

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(3R,6R)-6-[(3S,8S,9R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C42H72O14/c1-20(21-15-16-40(6)26-12-10-22-23(11-13-27(45)38(22,2)3)42(26,8)28(46)17-41(21,40)7)9-14-29(39(4,5)52)55-37-35(33(50)31(48)25(19-44)54-37)56-36-34(51)32(49)30(47)24(18-43)53-36/h10,20-21,23-37,43-52H,9,11-19H2,1-8H3/t20-,21-,23?,24-,25-,26+,27+,28-,29-,30-,31-,32+,33+,34-,35-,36+,37+,40+,41-,42+/m1/s1 |

Clave InChI |

NZDCGZOHJTWGOX-PQNCJVOYSA-N |

SMILES isomérico |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@H]3CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@H]4CC=C6C5CC[C@@H](C6(C)C)O)C)O)C)C |

SMILES canónico |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)O)C)O)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![13,17,18,19-Tetrahydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3(8),4,9,12,16(20),17-octaene-6,7-dione](/img/structure/B12426809.png)

![2-Fluoropyrrolo[1,2-a][1,5]naphthyridin-6-amine](/img/structure/B12426867.png)

![(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxo(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12426873.png)